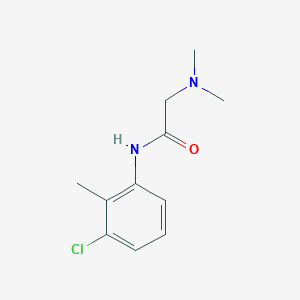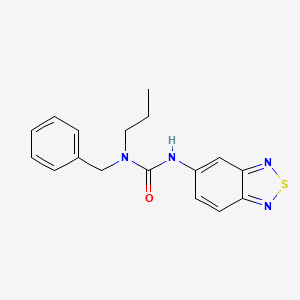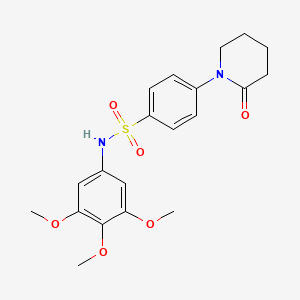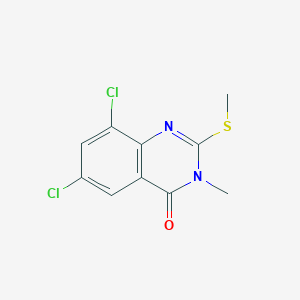
N~1~-(3-chloro-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(3-chloro-2-methylphenyl)-N2,N2-dimethylglycinamide, commonly known as CDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CDMG is a derivative of glycine and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of CDMG is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism and immune function. By inhibiting DPP-IV, CDMG may have a wide range of effects on the body.
Biochemical and Physiological Effects:
CDMG has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CDMG can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Additionally, CDMG has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDMG is its potential to be used as a tool in scientific research. Its ability to inhibit DPP-IV and its various biochemical and physiological effects make it a promising candidate for use in a wide range of research areas. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of CDMG is not fully understood, which may limit its use in some research areas. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving CDMG. One area of interest is the development of CDMG-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMG and its potential applications in scientific research. Other potential future directions include the development of new synthesis methods for CDMG and the exploration of its effects on other physiological processes. Overall, CDMG is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
CDMG can be synthesized by reacting 3-chloro-2-methylbenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with dimethylamine to yield CDMG. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
CDMG has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of research areas. Some of the key research areas where CDMG has been studied include neurobiology, cancer research, and drug development.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPALPVKDNIGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)

![4-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5171254.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![ethyl N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5171293.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)

![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)

![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)
